molecular formula C21H25N3O4S B2566160 N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260907-10-5

N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2566160
CAS RN: 1260907-10-5
M. Wt: 415.51
InChI Key: VRNLNRARXGBLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Intermediates for β-Lactam Antibiotics

A study by Cainelli et al. (1998) presents a practical synthesis of a key intermediate for the production of β-lactam antibiotics, showcasing the significance of specific chemical frameworks in antibiotic synthesis. This research highlights the utility of certain chemical transformations and intermediates in the development of β-lactam antibiotics, a crucial class of antimicrobials (Cainelli, Galletti, & Giacomini, 1998).

Comparative Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes by Coleman et al. (2000) investigates the carcinogenic potential of these compounds through metabolic activation pathways. This study underscores the importance of understanding the metabolic fates of chemical compounds for assessing their safety and potential health risks (Coleman, Linderman, Hodgson, & Rose, 2000).

Antiinflammatory and Analgesic Activity of Pyrimidine Derivatives

Sondhi et al. (2009) explore the synthesis and evaluation of antiinflammatory and analgesic activities of some pyrimidine derivatives, indicating the potential therapeutic applications of such compounds. This research contributes to the ongoing search for new analgesic and anti-inflammatory agents (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Development of Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. Their work demonstrates the complex chemical modifications possible on certain core structures to develop pharmacologically active compounds, highlighting the diverse biological activities that can be targeted through synthetic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity of Pyrimidine Derivatives

Al-Sanea et al. (2020) conducted research on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to discover new anticancer agents. This study exemplifies the application of pyrimidine derivatives in cancer research, reflecting the ongoing efforts to identify new compounds with potential anticancer properties (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

properties

IUPAC Name

N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-4-6-12-22(5-2)18(25)14-23-16-11-13-29-19(16)20(26)24(21(23)27)15-9-7-8-10-17(15)28-3/h7-11,13,16,19H,4-6,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCJQHRSAWFWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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